molecular formula C12H24ClNO2 B1423040 Cyclohexyl 4-amino-4-methylpentanoate hydrochloride CAS No. 1311315-60-2

Cyclohexyl 4-amino-4-methylpentanoate hydrochloride

Cat. No.: B1423040
CAS No.: 1311315-60-2
M. Wt: 249.78 g/mol
InChI Key: RWQJYGKNTDYFBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexyl 4-amino-4-methylpentanoate hydrochloride is a chemical compound with the molecular formula C12H24ClNO2 It is a hydrochloride salt form of cyclohexyl 4-amino-4-methylpentanoate, which is characterized by the presence of a cyclohexyl group attached to a 4-amino-4-methylpentanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl 4-amino-4-methylpentanoate hydrochloride typically involves the esterification of 4-amino-4-methylpentanoic acid with cyclohexanol, followed by the conversion of the resulting ester to its hydrochloride salt. The general steps are as follows:

    Esterification: 4-amino-4-methylpentanoic acid is reacted with cyclohexanol in the presence of a strong acid catalyst such as sulfuric acid to form cyclohexyl 4-amino-4-methylpentanoate.

    Hydrochloride Formation: The ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 4-amino-4-methylpentanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halogen atoms.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of cyclohexyl 4-amino-4-methylpentanol.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Cyclohexyl 4-amino-4-methylpentanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclohexyl 4-amino-4-methylpentanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Cyclohexyl 4-amino-4-methylpentanoate hydrochloride can be compared with other similar compounds such as:

    Cyclohexyl 4-amino-4-methylbutanoate hydrochloride: Similar structure but with a shorter carbon chain.

    Cyclohexyl 4-amino-4-methylhexanoate hydrochloride: Similar structure but with a longer carbon chain.

    Cyclohexyl 4-amino-4-methylpentanoate sulfate: Different counterion (sulfate instead of chloride).

The uniqueness of this compound lies in its specific balance of hydrophobic and hydrophilic properties, which can influence its solubility, reactivity, and biological activity.

Properties

IUPAC Name

cyclohexyl 4-amino-4-methylpentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2.ClH/c1-12(2,13)9-8-11(14)15-10-6-4-3-5-7-10;/h10H,3-9,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQJYGKNTDYFBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC(=O)OC1CCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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